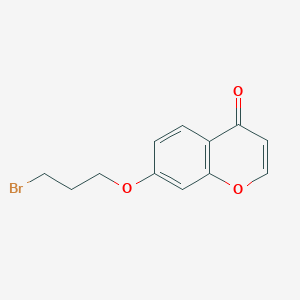

7-(3-Bromopropoxy)chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11BrO3 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

7-(3-bromopropoxy)chromen-4-one |

InChI |

InChI=1S/C12H11BrO3/c13-5-1-6-15-9-2-3-10-11(14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6H2 |

InChI Key |

AGBLCWMQSCPILO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OCCCBr)OC=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 7 3 Bromopropoxy Chromen 4 One

Synthetic Routes to Chromen-4-one Cores: Established Precursors and Reaction Pathways

The construction of the foundational chromen-4-one core can be achieved through several well-established synthetic strategies, each starting from readily available precursors. These methods provide access to a variety of substituted chromen-4-ones, including the crucial precursor, 7-hydroxychromen-4-one.

One of the most prominent methods is the Baker-Venkataraman Rearrangement , which involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, followed by acid-catalyzed cyclization to yield the chromone (B188151) or flavone (B191248) core. ijpcbs.com The mechanism proceeds through the formation of an enolate which then undergoes an intramolecular acyl transfer. ijpcbs.com

Another classical approach is the Kostanecki-Robinson reaction , which synthesizes chromones or flavones from o-hydroxyaryl ketones and aliphatic or aromatic acid anhydrides, respectively. wikipedia.org This reaction involves O-acylation of the phenol (B47542), followed by an intramolecular aldol (B89426) condensation and subsequent elimination to form the heterocyclic ring. wikipedia.org

The Allan-Robinson reaction provides a route to flavones and isoflavones through the condensation of o-hydroxyaryl ketones with aromatic anhydrides and their corresponding sodium salts. tubitak.gov.trresearchgate.net The mechanism involves tautomerization of the ketone to an enol, which then attacks the anhydride, leading to cyclization and dehydration. researchgate.net

A more modern approach involves an intramolecular Wittig reaction . In this method, the reaction of a silyl (B83357) ester of an O-acylsalicylic acid with (trimethylsilyl)methylenetriphenylphosphorane generates an acylphosphorane intermediate, which then undergoes intramolecular cyclization to afford the 4H-chromen-4-one in good yields. organic-chemistry.org

For the specific synthesis of 7-hydroxy-substituted chromen-4-ones, the Pechmann condensation is a widely used method. This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For instance, 7-hydroxy-4-methylcoumarin can be synthesized from resorcinol (B1680541) and ethyl acetoacetate (B1235776). researchgate.netresearchgate.netresearchgate.net While this produces a coumarin (B35378) (chromen-2-one), similar principles can be applied to access chromen-4-one structures. The synthesis of 7-hydroxychromen-4-one itself can be achieved by reacting resorcinol with reagents like ethyl acetoacetate under acidic conditions, often employing catalysts like sulfuric acid or solid acid catalysts like Amberlyst resins. nih.govbohrium.com

| Reaction Name | Key Precursors | General Conditions | Reference |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenones | Base (e.g., KOH), followed by acid (e.g., H₂SO₄) | ijpcbs.com |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Acid anhydrides | Base (e.g., Sodium salt of the acid) | wikipedia.org |

| Allan-Robinson Reaction | o-Hydroxyaryl ketones, Aromatic anhydrides | Sodium salt of the aromatic acid | tubitak.gov.trresearchgate.net |

| Intramolecular Wittig Reaction | Silyl esters of O-acylsalicylic acids, Phosphorus ylides | Typically neutral, aprotic conditions | organic-chemistry.org |

| Pechmann Condensation (for related structures) | Phenols (e.g., Resorcinol), β-Ketoesters (e.g., Ethyl acetoacetate) | Acid catalyst (e.g., H₂SO₄, Amberlyst) | researchgate.netresearchgate.netbohrium.com |

Introduction of the 7-(3-Bromopropoxy) Moiety: Optimized Alkylation and Etherification Protocols

The synthesis of 7-(3-bromopropoxy)chromen-4-one is achieved through the O-alkylation of 7-hydroxychromen-4-one. This transformation is a specific example of the Williamson ether synthesis.

The most common and effective method involves the reaction of 7-hydroxychromen-4-one with an excess of 1,3-dibromopropane (B121459). The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group at the 7-position, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution reaction, displacing a bromide ion and forming the desired ether linkage. Using an excess of 1,3-dibromopropane helps to minimize the formation of the bis-substituted product where the chromone moiety reacts at both ends of the propane (B168953) chain.

A general optimized protocol involves stirring a mixture of 7-hydroxychromone, a slight excess of 1,3-dibromopropane, and an excess of anhydrous potassium carbonate in acetone at room temperature, followed by heating under reflux to ensure the completion of the reaction. chemistrysteps.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound. chemistrysteps.com

| Reactants | Reagents and Solvents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 7-Hydroxychromone, 1,3-Dibromopropane | K₂CO₃, Acetone | Stirring at room temperature followed by sonication at 25°C for 1 hour. | 70-76% | chemistrysteps.com |

Advanced Synthetic Strategies for Analog Generation from this compound

The presence of a terminal bromine atom on the propoxy chain of this compound makes it an exceptionally useful synthon for the generation of a diverse library of analogs through various chemical transformations.

Nucleophilic Substitution Reactions at the Terminal Bromine Atom

The terminal primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amino derivatives. These reactions are typically carried out in a polar solvent, often with the addition of a non-nucleophilic base to neutralize the HBr formed during the reaction. A wide variety of aliphatic and aromatic amines can be used to generate a library of 7-(3-aminopropoxy)chromen-4-one derivatives. paruluniversity.ac.in

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and react readily with the bromo-linker to form thioethers. This allows for the introduction of various aryl or alkylthio groups.

Azides: The bromine can be displaced by an azide (B81097) ion (N₃⁻), typically from sodium azide, to produce 7-(3-azidopropoxy)chromen-4-one. This azide derivative is a key precursor for the synthesis of triazole-containing hybrid molecules via Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". chemistrysteps.comarkat-usa.org

| Nucleophile | Resulting Functional Group | Potential Product Class | General Conditions |

|---|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | -NR¹R² | 7-(3-(Dialkyl/Aryl-amino)propoxy)chromen-4-ones | Polar solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N) |

| Thiols (RSH) | -SR | 7-(3-(Alkyl/Aryl-thio)propoxy)chromen-4-ones | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent |

| Sodium Azide (NaN₃) | -N₃ | 7-(3-Azidopropoxy)chromen-4-one | Polar aprotic solvent (e.g., DMF, DMSO) |

Modifications and Functionalization of the Chromen-4-one Ring System

The chromen-4-one ring itself can be further functionalized, although the presence of the 7-alkoxy group influences the regioselectivity of these reactions. The 7-alkoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.

A key reaction for functionalizing the chromen-4-one ring is the Vilsmeier-Haack reaction . ijpcbs.comorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like DMF, to introduce a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.org In the case of 7-alkoxychromen-4-ones, the electrophilic substitution is expected to occur at the C-8 position, which is ortho to the activating alkoxy group, yielding 7-(3-bromopropoxy)-8-formylchromen-4-one. This formyl derivative can then serve as a versatile handle for further synthetic transformations, such as conversion to carboxylic acids, oximes, or as a substrate for condensation reactions.

Another potential modification is the Claisen rearrangement . semanticscholar.orgnih.gov If a 7-allyloxychromen-4-one were synthesized, heating it would initiate a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement to introduce the allyl group at the C-8 position. nih.gov While not a direct modification of this compound, this illustrates a strategy for C-C bond formation on the chromone ring.

Development of Hybrid Molecules Incorporating the Bromopropoxy Linker

The 3-bromopropoxy chain is an ideal linker for the construction of hybrid molecules, where the chromen-4-one scaffold is covalently attached to another pharmacophore. A particularly powerful strategy for this is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry. arkat-usa.org

The synthesis of such hybrids typically follows a two-step sequence. First, this compound is converted to the corresponding azide, 7-(3-azidopropoxy)chromen-4-one, via nucleophilic substitution with sodium azide. chemistrysteps.com In the second step, this azide is reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) to afford a stable 1,4-disubstituted 1,2,3-triazole ring that links the two molecular fragments. chemistrysteps.comarkat-usa.org This methodology has been successfully employed to synthesize chromone-5-fluorouracil hybrids. chemistrysteps.com The versatility of this approach allows for the connection of the chromen-4-one core to a vast array of other molecules, provided they can be functionalized with a terminal alkyne.

| Step | Reaction | Key Intermediate/Product | General Conditions | Reference |

|---|---|---|---|---|

| 1 | Azide Substitution | 7-(3-Azidopropoxy)chromen-4-one | NaN₃ in DMF | chemistrysteps.com |

| 2 | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Chromen-4-one-triazole-hybrid | Terminal alkyne, Cu(II) salt, Sodium ascorbate, in a solvent mixture like DMF/H₂O | chemistrysteps.comarkat-usa.org |

In Vitro and in Silico Approaches for Biological Activity Assessment

Cellular Model Systems for Pharmacological Evaluation

In vitro studies using cellular model systems are fundamental in the preliminary assessment of a compound's pharmacological profile. These assays provide crucial insights into the potential efficacy and mechanism of action of novel chemical entities.

Assessment of Antineoplastic Potential in Cancer Cell Lines

The chromen-4-one skeleton is a common feature in many compounds investigated for their anticancer properties. Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, suggesting that 7-(3-Bromopropoxy)chromen-4-one may also possess antineoplastic potential.

Research on different chromen-4-one derivatives has revealed their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, a novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus S4702T exhibited potent cytotoxic activity against human colon carcinoma (HCT-116) and human prostate adenocarcinoma (PC-3) cell lines, with EC50 values of 9.68 μg/ml and 9.93 μg/ml, respectively. nih.govbenthamdirect.com Another study on 3-benzylidene-chroman-4-one derivatives, which are structurally related to chromen-4-ones, showed significant cytotoxic activity against K562, MDA-MB-231, and SK-N-MC cancer cell lines. researchgate.net

Furthermore, a series of new trimethoxyphenyl-4H-chromen derivatives were designed as telomerase inhibitors. One compound from this series, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, displayed high activity against several cancer cell lines including HeLa, SMMC-7721, SGC-7901, U87, and HepG2. nih.gov The presence of various substituents on the chromen-4-one ring system appears to be crucial for modulating the cytotoxic potency. For example, a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties showed enhanced antitumor activity compared to the parent compound, with one derivative exhibiting an IC50 of 2.63 ± 0.17 µM against AGS cells. nih.gov

Table 1: Cytotoxic Activity of Selected Chromen-4-one Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 4H-chromen-4-one derivative from S. ovatisporus | Human colon carcinoma (HCT-116) | 9.68 µg/ml | nih.govbenthamdirect.com |

| 4H-chromen-4-one derivative from S. ovatisporus | Human prostate adenocarcinoma (PC-3) | 9.93 µg/ml | nih.govbenthamdirect.com |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 µM | nih.gov |

| 3-Benzylidene-chroman-4-one derivative | K562 | 3.86 µg/ml | researchgate.net |

Investigations into Antimicrobial Efficacy against Pathogenic Microorganisms

Chromen-4-one derivatives have been a subject of interest for their potential as antimicrobial agents. The structural diversity within this class allows for the development of compounds with activity against a spectrum of pathogenic bacteria and fungi.

A novel 4H-chromen-4-one derivative from a marine Streptomyces species demonstrated high potency against Bacillus subtilis ATCC 6633 with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml and a Minimum Bactericidal Concentration (MBC) of 0.5 μg/ml against Micrococcus luteus ATCC 9341. nih.govbenthamdirect.com The broad-spectrum antimicrobial potential of chromene derivatives is an area of active research, with a focus on developing novel agents to combat antimicrobial resistance. ijpsjournal.com

Synthesized derivatives of 4-hydroxy-chromen-2-one have also been evaluated for their antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating both bacteriostatic and bactericidal effects. sciencepublishinggroup.cominternationaljournalssrg.org The synthesis of new 4H-chromene analogues and their subsequent testing against Bacillus subtilis and Escherichia coli have also yielded compounds with encouraging antibacterial activity. tandfonline.com The lipophilic nature of the benzopyran structure is thought to facilitate passage through the bacterial cell membrane, contributing to their antimicrobial action. researchgate.net

Table 2: Antimicrobial Activity of Selected Chromen-4-one Derivatives

| Compound/Derivative | Microorganism | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| 4H-chromen-4-one derivative from S. ovatisporus | Bacillus subtilis ATCC 6633 | 0.25 µg/ml (MIC) | nih.govbenthamdirect.com |

| 4H-chromen-4-one derivative from S. ovatisporus | Micrococcus luteus ATCC 9341 | 0.5 µg/ml (MBC) | nih.govbenthamdirect.com |

| Synthesized 4-hydroxy-chromen-2-one derivatives | Staphylococcus aureus, E. coli, Bacillus cereus | Bacteriostatic and bactericidal activity reported | sciencepublishinggroup.cominternationaljournalssrg.org |

| Synthesized 4H-chromene analogues | Bacillus subtilis, Escherichia coli | Encouraging antibacterial activity reported | tandfonline.com |

Evaluation of Anti-inflammatory and Immunomodulatory Effects in Cellular Assays

The anti-inflammatory properties of chromen-4-one derivatives are well-documented, with many compounds showing inhibition of key inflammatory mediators. These effects are often evaluated in cellular assays using models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages.

A study on novel 2-phenyl-4H-chromen-4-one derivatives found that several compounds exhibited favorable nitric oxide (NO) inhibitory activity with low toxicity in RAW264.7 cells. nih.gov One promising compound was shown to suppress the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the TLR4/MAPK signaling pathway. nih.gov Similarly, 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from the resinous wood of Aquilaria sinensis were found to suppress LPS-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity. nih.gov

The structural features of the chromen-4-one scaffold play a significant role in their anti-inflammatory activity. The development of chromene and chromeno[2,3-b]pyridine derivatives has led to the identification of compounds that potently inhibit the production of tumor necrosis factor-α-induced nitric oxide. researchgate.net The anti-inflammatory potential of chromene derivatives makes them attractive candidates for the development of new therapeutics for inflammatory diseases. researchgate.netontosight.ai

Assessment of Antioxidant and Radical Scavenging Capabilities

Many chromen-4-one derivatives, particularly those with hydroxyl substitutions, exhibit significant antioxidant and radical scavenging activities. These properties are typically assessed using in vitro assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay.

A series of synthesized 4-hydroxy-chromene-2-one derivatives were evaluated for their antioxidant activity, with several compounds showing high radical scavenging capabilities. nih.govnih.gov The presence of a hydroxyl group is often considered crucial for the antioxidant activity of coumarin (B35378) and chromene derivatives. nih.gov The antioxidant potential of these compounds is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov

The synthesis of novel 4H-chromene derivatives using green chemistry methods has also yielded compounds with good antioxidant activity as determined by the DPPH assay. researchgate.net While a 4H-chromen-4-one derivative from a marine Streptomyces species showed no remarkable antioxidant activity, this highlights the structural specificity required for this biological effect. benthamdirect.com

Studies on Enzyme Inhibition Profiles (e.g., MAO-B, AChE, BRD4)

Chromen-4-one derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases. These include monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and bromodomain-containing protein 4 (BRD4).

In the context of neurodegenerative diseases, chromenone derivatives have been identified as potent monoamine oxidase inhibitors. For example, compounds isolated from a marine-derived Streptomyces species showed selective inhibition of MAO-A and MAO-B. nih.govkoreascience.krnih.govjmb.or.kr Specifically, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was a potent, though less selective, inhibitor of MAO-B with an IC50 of 3.42 μM. nih.govkoreascience.krnih.govjmb.or.kr However, these compounds showed little inhibitory activity against AChE. nih.govkoreascience.krjmb.or.kr

The chromone (B188151) scaffold has also been utilized to develop potent and selective inhibitors of BRD4, a promising target for anti-inflammatory and anticancer therapies. Novel chromone derivatives have been discovered as orally bioavailable BRD4 selective inhibitors, with some compounds showing high binding affinity in the nanomolar range. researchgate.net Furthermore, chroman-4-one and chromone-based derivatives have been developed as selective inhibitors of SIRT2, another important enzyme target in aging-related diseases. acs.orgacs.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling play a crucial role in understanding the structure-activity relationships (SAR) of chromen-4-one derivatives and in guiding the design of new, more potent compounds. These in silico methods provide insights into the binding modes of these molecules with their biological targets.

Molecular docking studies have been employed to elucidate the binding interactions of chromen-4-one derivatives with various enzymes. For instance, modeling of chroman-4-one derivatives in the active site of pteridine (B1203161) reductase 1 (PTR1), a target for anti-parasitic drugs, has helped to explain their inhibitory activity. nih.gov The chroman-4-one moiety was observed to form key interactions within the enzyme's active site. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been applied to correlate the structural features of chromen-4-one derivatives with their biological activities. In a study on 4-hydroxy-chromene-2-one derivatives, QSAR models were developed to quantify their antioxidant activity, leading to the design of new structures with predicted improved activity. nih.govnih.govresearchgate.net These computational approaches, including Density Functional Theory (DFT) calculations, help in understanding the electronic and structural properties that govern the antioxidant potential. nih.govnih.govresearchgate.net The development of G protein-coupled receptor (GPCR) ligands based on the chromen-4-one scaffold has also been guided by molecular modeling to achieve tunable efficacy. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This simulation helps in understanding the binding mode and affinity of the ligand. For chromen-4-one derivatives, docking studies are crucial for elucidating how they interact with the active sites of various biological targets.

In studies on related chromen-4-one compounds, the chromenone ring has been observed to form significant pi-pi stacking interactions with aromatic amino acid residues like tryptophan (Trp) within the target's binding pocket. nih.gov For this compound, it is hypothesized that the 7-alkoxy side chain would play a critical role in its binding orientation and affinity. The bromopropoxy group could engage in hydrophobic and halogen bonding interactions, potentially enhancing the compound's binding affinity and selectivity for its target. Docking simulations would be employed to model these interactions with various enzymes, such as kinases, cholinesterases, or cyclooxygenases, which are common targets for chromone derivatives. nih.govnih.gov

Table 1: Representative Molecular Docking Interactions for Chromen-4-one Scaffolds

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp82, Ser198, Gly117 | π-π Stacking, Hydrogen Bonding | nih.gov |

| Cyclin-Dependent Kinase 4 (CDK4) | (Not Specified) | Hydrophobic, Hydrogen Bonding | nih.gov |

This table is illustrative of interactions found for the general chromen-4-one scaffold, as specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for optimizing lead compounds and designing new molecules with improved potency. For a series of chromen-4-one derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often developed. researchgate.net

Pharmacophore Elucidation and Virtual Screening Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. Elucidating the pharmacophore for a class of active compounds, such as chromen-4-one derivatives, is a critical step in drug discovery. It allows for virtual screening of large chemical libraries to identify new compounds that fit the model and are likely to be active.

For chromen-4-one derivatives, key pharmacophoric features often include hydrogen bond acceptors (like the carbonyl oxygen at position 4), hydrogen bond donors, and hydrophobic regions. nih.gov The this compound would contribute a significant hydrophobic feature through its alkoxy chain, and the terminal bromine atom could act as a halogen bond donor. Once a pharmacophore model is established, it can be used as a 3D query to filter databases of compounds, shortlisting potential candidates for further in vitro testing.

Prediction of Binding Affinity and Mechanistic Pathways

Computational methods are also employed to predict the binding affinity (often expressed as binding energy or an inhibition constant, Ki) and to propose potential mechanistic pathways of action. The binding energy calculated from molecular docking simulations provides an estimate of how tightly a ligand binds to its target. Lower binding energies typically suggest stronger interactions.

For chromen-4-one derivatives, studies have shown that substitutions can significantly impact binding affinity. The introduction of a bromo group, for instance, has been noted in some contexts to amplify binding affinity. The mechanistic pathway can be further explored using molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time. This can confirm the stability of the interactions observed in docking and reveal how the ligand might induce conformational changes in the target protein, leading to inhibition or activation. nih.gov These simulations would be invaluable in predicting whether this compound acts as a competitive, non-competitive, or allosteric inhibitor of its target enzyme.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tryptophan |

| Serine |

In Vivo Pre Clinical Research in Animal Models for Efficacy and Systemic Behavior

Experimental Design for Animal Model Studies: Methodological Considerations

The design of animal studies for a novel compound like 7-(3-Bromopropoxy)chromen-4-one would necessitate a multi-faceted and rigorous methodological approach. The primary objective is to create a framework that can produce reliable and reproducible data to predict its potential therapeutic effects and behavior in humans.

Key considerations in the experimental design would include the selection of an appropriate animal model that accurately mimics the human condition for the intended therapeutic target. The choice of species is critical and often starts with smaller rodents like mice or rats due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness. The number of animals per group is a crucial statistical consideration, determined by power calculations to ensure that any observed effects are statistically significant and not due to chance.

The experimental setup would also involve defining clear inclusion and exclusion criteria for the animals, as well as randomization and blinding procedures to minimize bias. The route of administration of this compound would be determined based on its physicochemical properties and intended clinical use. A control group, receiving a placebo or vehicle, is essential for establishing a baseline and differentiating the compound's effects from other variables.

Assessment of Efficacy in Relevant Disease Models (e.g., infection, inflammation, neoplastic conditions)

Evaluating the efficacy of this compound would involve testing it in validated animal models of specific diseases. The choice of model would be guided by preliminary in vitro data suggesting potential therapeutic activity. For instance, if in vitro studies indicated anti-inflammatory properties, a common model would be the carrageenan-induced paw edema model in rats, where a reduction in swelling would signify efficacy.

In the context of neoplastic conditions, the compound could be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoints for efficacy would be the inhibition of tumor growth, reduction in tumor volume, or increased survival time of the animals. For infectious diseases, an infection model would be established by challenging animals with a specific pathogen, and the efficacy of the compound would be measured by the reduction in pathogen load or improvement in clinical signs of the disease.

Pharmacokinetic and Pharmacodynamic Principles in Animal Studies: Concepts and Methodologies

Pharmacokinetics (PK) and pharmacodynamics (PD) are fundamental to understanding a drug's behavior in a living system. PK describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics, conversely, describes what the drug does to the body, detailing its mechanism of action and the relationship between drug concentration and effect.

In animal studies of this compound, pharmacokinetic analysis would involve collecting biological samples (e.g., blood, plasma, urine) at various time points after administration. These samples would be analyzed to determine key parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). Allometric scaling is a method that could be used to predict the pharmacokinetic behavior of the compound in different animal species and potentially extrapolate to humans. researchgate.net

Pharmacodynamic assessments would run in parallel to PK studies to establish a relationship between the concentration of this compound at the site of action and its therapeutic effect. This involves measuring biomarkers or clinical endpoints at different dose levels. The goal is to construct a PK/PD model that can help in optimizing the dosing regimen for future studies.

Investigation of Systemic Distribution and Biological Fate in Animal Systems

Understanding the systemic distribution and biological fate of this compound is crucial for assessing its potential for efficacy and toxicity. These studies aim to determine where the compound goes in the body, how long it stays there, and how it is eliminated.

Radiolabeling the compound with an isotope like carbon-14 (B1195169) or tritium (B154650) is a common technique to trace its distribution. Whole-body autoradiography can then be used to visualize the distribution of the radiolabeled compound in different tissues and organs at various time points. This provides a qualitative and quantitative assessment of tissue penetration and accumulation.

Metabolism studies are also a critical component of understanding the biological fate. These investigations identify the metabolic pathways the compound undergoes and the structure of its metabolites. This is often done by analyzing biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). Identifying the major metabolites is important as they could be active, inactive, or even toxic. Excretion studies, which involve analyzing urine and feces, quantify the routes and rate of elimination of the parent compound and its metabolites from the body.

Molecular Mechanism of Action Elucidation

Identification and Validation of Molecular Targets

Initial investigations into the molecular targets of 7-(3-Bromopropoxy)chromen-4-one and its derivatives have primarily focused on their potential as selective estrogen receptor modulators (SERMs). Research involving the synthesis of a series of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones, a class of compounds to which this compound belongs, has pointed towards the estrogen receptor (ER) as a potential, albeit low-affinity, target. nih.gov

The rationale for exploring ER as a target stems from the structural similarities of these isoflavone (B191592) derivatives to endogenous estrogens. However, direct and high-affinity binding to other specific molecular targets has not been extensively reported in the currently available literature. The identification of precise molecular partners remains an area requiring further investigation, potentially through advanced techniques such as phenotypic screening coupled with chemoproteomics.

Enzyme Kinetic Analyses and Inhibition Modes

Investigation of Cellular Pathway Modulation and Signal Transduction

The broader class of isoflavones, to which this compound belongs, has been shown to influence key cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer.

For instance, studies on other isoflavone derivatives have demonstrated their ability to modulate these pathways in breast cancer cells. nih.govnih.gov Given that this compound has been investigated in the context of estrogen receptor activity, a primary signaling pathway in certain breast cancers, it is plausible that it may also exert effects on downstream signaling cascades like MAPK and PI3K/Akt. However, direct experimental evidence detailing the specific effects of this compound on these pathways is not yet available. Further research is necessary to elucidate whether this compound activates or inhibits these signaling cascades and to identify the specific molecular components within these pathways that it affects.

Receptor Binding Studies and Ligand-Receptor Interactions

The most specific information available regarding the ligand-receptor interactions of this compound pertains to its binding to estrogen receptors. Studies on a series of isoflavones with basic side chains, including analogs of the subject compound, have been conducted to evaluate their potential as SERMs.

These investigations revealed that the target compounds, in general, exhibited low affinities for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov The research indicated that an oxygen hinge in the side chain was more favorable for binding than a sulfur hinge. nih.gov Furthermore, these compounds displayed some selectivity for ERα over ERβ. nih.gov While a definitive quantitative measure of the binding affinity (e.g., Kᵢ or relative binding affinity) for this compound itself is not explicitly detailed in the available abstracts, the collective findings for this class of compounds suggest a weak interaction with estrogen receptors. nih.gov This low affinity implies that while the estrogen receptor may be a target, the physiological or pharmacological relevance of this interaction at typical concentrations needs to be carefully considered.

Table 1: Estrogen Receptor Binding Profile of Related Isoflavone Derivatives

| Compound Class | Receptor Target | Binding Affinity | Selectivity |

| Isoflavones with basic side chains | Estrogen Receptor α (ERα) | Low | Higher for ERα |

| Isoflavones with basic side chains | Estrogen Receptor β (ERβ) | Low | Lower for ERβ |

Advanced Biophysical and Spectroscopic Techniques for Mechanistic Insights

To date, specific studies employing advanced biophysical and spectroscopic techniques to provide detailed mechanistic insights into the action of this compound are not widely reported. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are invaluable for characterizing the structure of a compound and its dynamic interactions with biological macromolecules.

While general NMR and mass spectrometry data for chromene derivatives exist, specific datasets for this compound that could confirm its structure and purity are found in chemical databases but are not part of comprehensive biophysical studies. rsc.org Similarly, SPR could be a powerful tool to quantify the kinetics (association and dissociation rates) and affinity of its binding to potential targets like the estrogen receptor in real-time. However, the application of such techniques to elucidate the precise binding mechanism of this compound has not been documented in the accessible scientific literature. Future research utilizing these methods would be instrumental in providing a more definitive understanding of its molecular interactions.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Systematic Design of 7-(3-Bromopropoxy)chromen-4-one Analogs for SAR Probing

The systematic design of analogs of this compound for SAR studies involves the strategic modification of its core components: the chromen-4-one scaffold, the 3-bromopropoxy side chain at the 7-position, and potential substitutions on the phenyl ring.

One common approach is the variation of the length and nature of the alkoxy chain at the 7-position. For instance, in a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, the length of the alkyl chain was found to be a critical determinant of affinity for sigma receptors. nih.gov Specifically, a butoxy chain in 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (compound 7) conferred dual-target activities against acetylcholinesterase and monoamine oxidase B, along with sigma-1/sigma-2 affinity. nih.gov This suggests that varying the propoxy chain in this compound to other lengths (e.g., ethoxy, butoxy, pentoxy) could significantly impact its biological profile.

Another design strategy focuses on the terminal group of the side chain. The bromine atom in this compound is a reactive handle that can be replaced with various functional groups to probe interactions with the target protein. For example, replacing the bromine with different cyclic amines (piperidine, morpholine, azepane) has been shown to modulate the affinity and selectivity for sigma receptors and cholinesterases in related chromenone derivatives. nih.gov The introduction of a terminal triazole moiety, as seen in 7-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, has been shown to impart potent cytotoxic activity. nih.govtandfonline.comnih.gov

Modifications to the chromen-4-one core are also a key aspect of SAR studies. Substitutions at the 2-, 3-, and 6-positions have been shown to influence the biological activity of chromone (B188151) derivatives. For example, in a series of SIRT2 inhibitors, substitutions at the 2-, 6-, and 8-positions were found to be crucial for potency, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. acs.org

| Analog Design Strategy | Rationale | Example Modification | Potential Impact |

| Varying Alkoxy Chain Length | To determine the optimal distance between the chromone core and the terminal functional group for target binding. | Ethoxy, Butoxy, Pentoxy chains | Altered potency and selectivity. |

| Modifying the Terminal Group | To explore different interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target. | Cyclic amines, Triazoles, Phenyl groups | Changes in biological activity and target selectivity. |

| Substitution on Chromone Core | To investigate the electronic and steric effects on activity and selectivity. | Alkyl or aryl groups at C-2, substituents at C-3 and C-6 | Enhanced potency and selectivity. |

| Introducing Phenyl Groups | To explore additional binding pockets and enhance activity through π-π stacking interactions. | Phenyl group at the 2- or 3-position | Increased potency for certain targets. |

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound analogs are significantly influenced by the nature and position of various substituents.

Substituents on the Chromen-4-one Ring:

In a study of chroman-4-one and chromone derivatives as SIRT2 inhibitors, it was found that electron-withdrawing groups at the 6- and 8-positions were favorable for activity. acs.org Conversely, electron-rich chroman-4-ones were generally less potent. acs.org Substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. acs.org For a series of 2-phenyl-4H-chromen-4-one derivatives as COX-2 inhibitors, the nature of the substituent at the C-3 position significantly affected both inhibitory activity and selectivity, with a benzyl (B1604629) group being the most favorable. researchgate.net

Substituents on the Alkoxy Side Chain:

The terminal group of the side chain plays a crucial role. In the case of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, the type of cyclic amine at the end of the alkoxy chain influenced the selectivity for sigma-1 versus sigma-2 receptors. nih.gov For example, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one showed a 28-fold selectivity for the sigma-1 receptor. nih.gov The introduction of a triazole ring linked to the 7-oxy group of a 4-phenylchromen-2-one scaffold led to potent cytotoxic agents, with the substitution on the triazole's phenyl ring further modulating the activity. A 4-chlorophenyl substituent on the triazole ring (compound 4d) resulted in the highest activity against the AGS cancer cell line. nih.govtandfonline.comnih.gov

| Compound/Analog Class | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Chroman-4-one derivatives | Electron-withdrawing groups at C-6 and C-8 | Increased SIRT2 inhibitory potency | acs.org |

| 2-Phenyl-4H-chromen-4-one derivatives | Benzyl group at C-3 | Potent and selective COX-2 inhibition | researchgate.net |

| 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones | Azepane on propoxy chain | High selectivity for sigma-1 receptor | nih.gov |

| 7-O-linked triazole-chromen-2-ones | 4-Chlorophenyl on triazole | Potent cytotoxicity against AGS cells | nih.govtandfonline.comnih.gov |

| 3-Phenylcoumarin derivatives | Methoxy group on the 3-phenyl ring | Potent MAO-B inhibition | frontiersin.org |

Identification of Pharmacophoric Elements Critical for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For chromen-4-one derivatives, several key pharmacophoric elements have been identified.

The chromen-4-one ring system itself is often a crucial pharmacophore, serving as a rigid scaffold to orient other functional groups for optimal interaction with the target. nih.gov The carbonyl group at the 4-position is a key hydrogen bond acceptor in many cases.

The 7-alkoxy side chain acts as a linker to a terminal functional group and its length is critical for positioning this group in a specific binding pocket. Studies on various chromone derivatives indicate that the nature of the terminal group is a major determinant of biological activity. For instance, in a series of 7-benzyloxy-2H-chromen-2-ones as MAO-B inhibitors, the substituent on the benzyloxy group significantly influenced potency. nih.gov

The substituents on the A and B rings of the chromone scaffold can also be part of the pharmacophore. For example, in a series of flavonol-like compounds targeting Trypanosoma brucei, a hydroxyl group at the 3-position and specific substitutions at the 6- and 7-positions were important for activity. nih.gov The presence of a methylsulfonyl group at the para-position of a C-2 phenyl ring was identified as a key feature for potent and selective COX-2 inhibition. researchgate.net

Strategies for Optimizing Biological Potency and Selectivity Based on SAR Data

Based on the SAR data from various studies on chromen-4-one derivatives, several strategies can be employed to optimize the biological potency and selectivity of analogs of this compound.

Fine-Tuning the Linker Length and Flexibility: The length of the alkoxy chain at the 7-position can be systematically varied to find the optimal distance for interaction with the target's binding site. Introducing some rigidity into the linker, for example by incorporating double or triple bonds, could also be explored to lock the terminal group into a more favorable conformation.

Systematic Exploration of Terminal Functional Groups: The terminal bromine atom provides a convenient point for diversification. A library of analogs with different terminal groups (e.g., various amines, amides, sulfonamides, and heterocyclic rings) can be synthesized to identify functionalities that enhance potency and selectivity. For example, based on the potent activity of triazole-containing analogs, further exploration of different substituted triazoles would be a rational approach. nih.govtandfonline.comnih.gov

Substitution on the Chromone Scaffold: Based on findings that electron-withdrawing groups can enhance activity, introducing such groups at positions 6 and 8 of the chromen-4-one ring could be a promising strategy. acs.org Furthermore, the addition of a phenyl group at the 2- or 3-position, which has been shown to be beneficial in other chromone series, could be investigated. researchgate.netfrontiersin.org

Molecular Modeling and Docking Studies: Computational approaches such as molecular docking can be used to visualize the binding mode of the designed analogs within the active site of a target protein. This can help in understanding the SAR at a molecular level and guide the design of new analogs with improved interactions. For instance, docking studies of 2-phenyl-4H-chromen-4-one derivatives in the COX-2 active site revealed that the p-MeSO2 substituent was well-oriented in a secondary pocket, explaining its high potency and selectivity. researchgate.net

By combining these optimization strategies, it is possible to develop novel analogs of this compound with enhanced therapeutic potential.

Potential Research Applications and Future Directions

Role of 7-(3-Bromopropoxy)chromen-4-one as a Versatile Synthetic Intermediate

The primary role of this compound in chemical research is that of a versatile synthetic intermediate. The key to its utility lies in the 3-bromopropoxy group. The carbon-bromine bond is relatively weak and polarized, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for the straightforward attachment of a wide array of chemical moieties to the chromen-4-one core.

Organic chemists can readily displace the bromide with various nucleophiles, including:

Amines: Reaction with primary or secondary amines yields aminopropoxy derivatives, introducing basic nitrogen centers that are common in many pharmacologically active molecules.

Thiols: Thiolates can displace the bromide to form thioethers, enabling the introduction of sulfur-containing functional groups.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which is a precursor for the highly efficient Huisgen cycloaddition, or "click chemistry," to form triazoles. nih.gov It can also be reduced to a primary amine.

Alcohols and Phenols: Alkoxides or phenoxides can react to form ether linkages, expanding the structural diversity of the resulting molecules.

This reactivity is analogous to the derivatization of other hydroxylated chromenones, where the hydroxyl group is first functionalized to create a good leaving group. For instance, studies on (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have shown it serves as a key intermediate for synthesizing a variety of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles. nih.gov Similarly, the propoxy linker in compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one is used to attach complex side chains, demonstrating the utility of such linkers in building molecular complexity. researchgate.net Therefore, this compound is an ideal starting material for generating libraries of novel chromenone derivatives for further investigation.

Development as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function within a cell or organism. The structure of this compound makes it an excellent foundational scaffold for the development of such probes.

The chromen-4-one core can serve as the "warhead" that recognizes and binds to a biological target, as evidenced by the broad bioactivity of this chemical class. nih.govnih.gov The reactive bromopropoxy linker acts as a point of attachment for reporter groups or affinity tags. For example:

Fluorescent Probes: A fluorescent dye could be attached to the linker, allowing researchers to visualize the localization of the target protein within cells using microscopy.

Biotinylated Probes: Attachment of a biotin (B1667282) tag would allow for the affinity purification of the target protein and its binding partners from cell lysates, a technique known as affinity-capture mass spectrometry, which helps in identifying the components of protein complexes and signaling pathways.

This strategy allows for the investigation of the biological roles of novel targets identified in screening assays. While this specific molecule has not been explicitly reported as a probe, the development of related compounds for biological investigation, such as spirocyclic chromane (B1220400) derivatives for studying p300/CBP in prostate cancer, highlights the potential of the chromane scaffold in creating tools for dissecting complex biological processes like gene expression and post-translational modification. nih.gov

Exploration of Novel Biological Targets and Uncharted Therapeutic Avenues

The chromen-4-one scaffold and its isomers, coumarins (chromen-2-ones), are associated with a wide range of biological activities. Derivatives have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. nih.govnih.govresearchgate.netnih.gov The synthesis of a library of compounds from this compound provides a direct path to exploring new therapeutic possibilities.

Research on related structures has revealed promising activities:

Anticancer Potential: A series of novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles demonstrated significant cytotoxic potential against several human cancer cell lines, with one derivative showing potent activity against AGS cells by inducing apoptosis and cell cycle arrest. nih.gov Other coumarin (B35378) derivatives have been identified as inhibitors of Mcl-1, an attractive target for cancer therapy. nih.gov

Antimicrobial Activity: Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid have been synthesized and shown to possess antimicrobial properties. nih.gov Furthermore, coumarins linked with piperazine (B1678402) moieties have also demonstrated good to moderate antifungal and antibacterial activity. researchgate.net

Enzyme Inhibition: Bromophenol derivatives have shown potent inhibition of cholinesterase enzymes, which are targets in Alzheimer's disease research. nih.gov The chromenone scaffold itself is known to interact with a variety of enzymes. nih.gov

By systematically modifying the 7-(3-bromopropoxy) side chain, researchers can perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds against various biological targets, potentially leading to the discovery of new treatments for a range of diseases.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

Modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS). fiveable.metechnologynetworks.com Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries. fiveable.me this compound is an ideal building block for such synthetic efforts. Its well-defined reactive site enables its use in parallel synthesis, where it can be reacted with a library of diverse building blocks (e.g., thousands of different amines, thiols, or azides) in a multi-well plate format to generate a large library of final products. timtec.net

Once synthesized, these libraries are subjected to HTS. thermofisher.com HTS uses automated systems to rapidly test each compound in the library for its effect on a specific biological target or cellular process. technologynetworks.comox.ac.uk For example, a library derived from this compound could be screened for:

Inhibition of a specific kinase involved in cancer.

Activation or inhibition of a G-protein coupled receptor.

Inhibition of bacterial or fungal growth.

Induction of apoptosis in cancer cells.

This approach significantly accelerates the early phase of drug discovery by efficiently identifying "hits"—compounds that show activity in the screen—from a vast chemical space. thermofisher.com These hits then become the starting point for more focused medicinal chemistry efforts.

Contribution to the Discovery of Advanced Research Leads

The ultimate goal of applying this compound in the aforementioned strategies is the discovery of advanced research leads. A "lead" compound is a molecule that demonstrates promising activity and selectivity in initial screens and serves as the foundation for a drug development program.

The process unfolds as follows:

Library Synthesis: this compound is used as a versatile intermediate to generate a diverse library of chromenone derivatives.

HTS Campaign: The library is screened, leading to the identification of initial hits with desired biological activity.

Hit-to-Lead Optimization: The initial hits are re-synthesized and confirmed. Medicinal chemists then design and synthesize new analogs based on the structure of the hits to improve their properties. This structure-activity relationship (SAR) process aims to enhance potency, selectivity, and drug-like characteristics (e.g., solubility, metabolic stability).

For example, if a hit from a screen against a cancer cell line contains a piperazine moiety attached via the propoxy linker, chemists might synthesize analogs with different substituents on the piperazine ring to find a combination that maximizes anticancer activity while minimizing toxicity. This iterative process of design, synthesis, and testing is what transforms a simple hit into a highly optimized, potent, and selective lead compound worthy of further preclinical and clinical development. The chromane scaffold has already yielded potent lead compounds for conditions like prostate cancer through such optimization processes. nih.gov

An in-depth analysis of the scientific literature reveals that this compound is a significant heterocyclic compound, primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This article provides a comprehensive overview of the academic contributions, research challenges, and future prospects related to this specific chemical entity, adhering to its pivotal role in medicinal chemistry and chemical biology.

Conclusion: Synthesis of Knowledge and Future Outlook for 7 3 Bromopropoxy Chromen 4 One Research

The chromen-4-one (also known as chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide array of biological activities. The introduction of a 3-bromopropoxy group at the 7-position of the chromone (B188151) ring creates 7-(3-Bromopropoxy)chromen-4-one, a key building block that provides a reactive handle for further molecular elaboration. This concluding analysis synthesizes the current understanding of this compound and outlines promising directions for future investigation.

Q & A

Q. Basic Research Focus

- Mass spectrometry (ESI-MS or HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 297–375 depending on substituents) and detects bromine isotope patterns .

- Infrared spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include the bromopropoxy –OCH₂CH₂CH₂Br protons (δ 3.5–4.5 ppm) and chromen-4-one carbonyl carbons (δ ~175 ppm) .

How do structural modifications of this compound influence its biological activity?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal:

- Bromopropoxy chain length : Longer chains (e.g., 4-bromobutoxy) reduce solubility but enhance membrane permeability in cytotoxicity assays .

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl at C4) increase electrophilicity, improving binding to targets like kinases or estrogen receptors .

- Pharmacological profiling : In vitro assays (e.g., MTT for cytotoxicity) and docking simulations (AutoDock, GOLD) correlate substituent positions with activity against cancer cell lines .

How can researchers address contradictions in reported biological data for this compound derivatives?

Advanced Research Focus

Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize batch effects .

- Solubility issues : Use DMSO concentrations <0.1% to avoid solvent toxicity artifacts .

- Target validation : Combine knockdown (siRNA) and overexpression studies to confirm target specificity .

What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT calculations : Gaussian or ORCA software models transition states and activation energies for SN2 reactions at the bromopropoxy site .

- Molecular dynamics (MD) : Simulates solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .

- Retrosynthetic tools : AI-driven platforms (e.g., Synthia, Reaxys) propose alternative routes using analogous chromenone syntheses .

How can researchers mitigate challenges in crystallizing this compound derivatives?

Q. Basic Research Focus

- Solvent screening : Use vapor diffusion with ethyl acetate/hexane or methanol/water mixtures to induce slow crystallization .

- Additives : Small amounts of diethyl ether or glycerol reduce polymorphism .

- Temperature gradients : Gradual cooling (0.5°C/hour) from 50°C to 4°C improves crystal quality .

What are the key considerations for designing in vivo studies with this compound?

Q. Advanced Research Focus

- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) .

- Bioavailability : Formulate with cyclodextrins or liposomes to enhance water solubility .

- Toxicity screening : Monitor off-target effects via histopathology and serum biomarkers (ALT/AST) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.